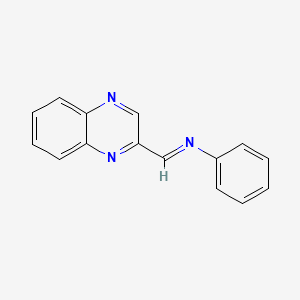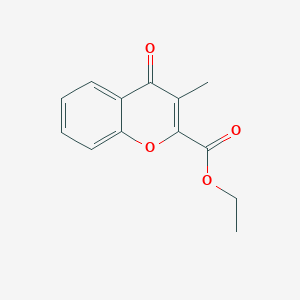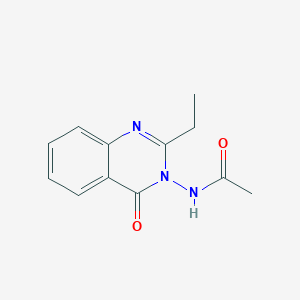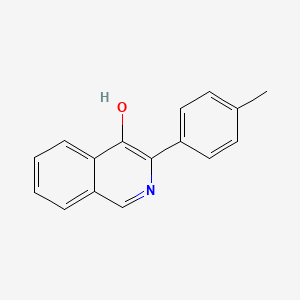
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinoxalin-2-ylmethylene)aniline: is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications The structure of N-(Quinoxalin-2-ylmethylene)aniline consists of a quinoxaline ring attached to an aniline moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(Quinoxalin-2-ylmethylene)aniline involves the condensation of quinoxaline-2-carbaldehyde with aniline. This reaction typically occurs in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis where 2-nitroaniline reacts with vicinal diols.
Industrial Production Methods: Industrial production methods for N-(Quinoxalin-2-ylmethylene)aniline often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Quinoxalin-2-ylmethylene)aniline is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology and Medicine: The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Industry: In the industrial sector, N-(Quinoxalin-2-ylmethylene)aniline is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of N-(Quinoxalin-2-ylmethylene)aniline, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features and pharmacological properties.
Cinnoline: A heterocyclic compound isomeric to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-(Quinoxalin-2-ylmethylene)aniline stands out due to its specific methylene bridge linking the quinoxaline and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
104182-63-0 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
Clave InChI |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)




![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)



